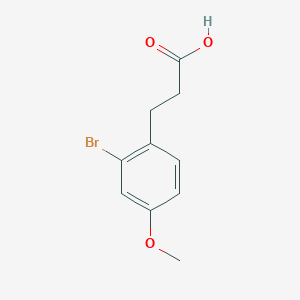

3-(2-Bromo-4-methoxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Bromo-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO3. It is a derivative of propanoic acid, featuring a bromine atom and a methoxy group attached to a phenyl ring. This compound is known for its pale-yellow to yellow-brown solid form and has a molecular weight of 259.1 g/mol .

Méthodes De Préparation

The synthesis of 3-(2-Bromo-4-methoxyphenyl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Analyse Des Réactions Chimiques

3-(2-Bromo-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, especially in the presence of palladium catalysts.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-(2-Bromo-4-methoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

3-(2-Bromo-4-methoxyphenyl)propanoic acid can be compared with similar compounds such as:

2-Bromo-3-(4-methoxyphenyl)propanoic acid: This compound has a similar structure but differs in the position of the bromine atom.

4-Methoxyphenylboronic acid: Although structurally different, it shares the methoxyphenyl moiety and is used in similar coupling reactions.

Activité Biologique

3-(2-Bromo-4-methoxyphenyl)propanoic acid, a compound with notable structural characteristics, has been the subject of various studies assessing its biological activity. This article synthesizes findings related to its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a brominated phenyl ring and a propanoic acid moiety. The presence of the bromine atom and methoxy group contributes to its unique biological properties, influencing its interaction with biological targets.

Anticancer Activity

Several studies have reported the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest, leading to reduced proliferation rates in cancer cells.

- Apoptosis Induction : It promotes apoptosis in cancer cells, which is critical for eliminating malignant cells. For instance, in human breast cancer cell lines, it was observed that treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCC-1937 | 58.3 | PARP-1 inhibition |

| SK-OV-3 (xenograft) | Not specified | Induction of cytotoxic ROS |

Antioxidant Activity

The compound also exhibits antioxidant properties , which are essential for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, contributing to its potential as a therapeutic agent against oxidative stress-related diseases .

In vitro studies utilizing DPPH radical scavenging assays demonstrated that this compound significantly reduces oxidative stress markers in treated cells compared to control groups.

The biological activities of this compound can be attributed to several underlying mechanisms:

- Inhibition of Poly (ADP-ribose) Polymerase (PARP) : This enzyme plays a critical role in DNA repair; its inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .

- Reactive Oxygen Species (ROS) Production : The compound enhances ROS levels within cells, which can trigger cell death pathways specifically in cancerous cells while sparing normal cells due to differential sensitivity .

Case Studies and Research Findings

- In Vivo Studies :

- In a study involving SK-OV-3 xenograft models, this compound demonstrated significant tumor growth inhibition. The mechanism was linked to its ability to induce apoptosis through ROS generation and PARP inhibition.

- Cell Line Testing :

Propriétés

IUPAC Name |

3-(2-bromo-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBBLKLYHOYPKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.